molecular formula C7H4Cl2FNO2 B14786117 2-Amino-3,5-dichloro-6-fluorobenzoic acid

2-Amino-3,5-dichloro-6-fluorobenzoic acid

Katalognummer: B14786117
Molekulargewicht: 224.01 g/mol
InChI-Schlüssel: ILLRHDMJNLEKQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3,5-dichloro-6-fluorobenzoic acid is an organic compound with the molecular formula C7H4Cl2FNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dichloro-6-fluorobenzoic acid typically involves the nitration of 2,4-dichloro-6-fluorobenzoic acid followed by reduction to introduce the amino group. The nitration can be achieved using a mixture of concentrated nitric and sulfuric acids. The reduction step can be carried out using catalytic hydrogenation or chemical reduction with agents like tin and hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically affecting the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or nitric acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Amino-3,5-dichloro-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-3,5-dichloro-6-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity for certain molecular targets, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-6-fluorobenzoic acid
  • 2-Amino-3,5-dichlorobenzoic acid
  • 2-Amino-3,5-difluorobenzoic acid

Comparison: 2-Amino-3,5-dichloro-6-fluorobenzoic acid is unique due to the combination of chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Eigenschaften

Molekularformel

C7H4Cl2FNO2

Molekulargewicht

224.01 g/mol

IUPAC-Name

2-amino-3,5-dichloro-6-fluorobenzoic acid

InChI

InChI=1S/C7H4Cl2FNO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,11H2,(H,12,13)

InChI-Schlüssel

ILLRHDMJNLEKQU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Cl)F)C(=O)O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.